molecular formula C9H10F3NO B1371046 2-Methyl-3-(2,2,2-trifluoroethoxy)aniline CAS No. 1154909-68-8

2-Methyl-3-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B1371046
CAS No.: 1154909-68-8
M. Wt: 205.18 g/mol
InChI Key: KUXMBHWMSQIASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-3-(2,2,2-trifluoroethoxy)aniline” is a chemical compound with the molecular formula C9H10F3NO . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C9H10F3NO/c1-6-4-7(2-3-8(6)13)14-5-9(10,11)12;/h2-4H,5,13H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, reactions of similar compounds have been described .

Scientific Research Applications

Organic Synthesis Applications

  • Trifluoromethylated Heterocycles Synthesis : Bis(1-trifluoromethyl-2,2,2-trifluoroethoxy)triphenylphosphorane reacted with anilines, including compounds related to 2-Methyl-3-(2,2,2-trifluoroethoxy)aniline, to form N-hexafluoroisopropylated products and benzo-1,4-dihetero-six membered rings with CF3 group at N-α-position (Kubota, Yamamoto, & Tatsuo, 1983).

  • Aniline Derivatives Synthesis : Studies on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, a related compound, highlighted its potential in forming new chemical entities (Wen Zi-qiang, 2007).

Physical Chemistry Insights

  • Ultraviolet Spectra Studies : Investigations into the UV spectra of aniline and its derivatives, including those similar to this compound, have provided insights into their electronic properties and interactions with solvents (Cumper & Singleton, 1968).

  • Electric Dipole Moments : The electric dipole moments of aniline and derivatives were calculated, providing valuable data on molecular polarities and interactions (Cumper & Singleton, 1967).

Material Science Applications

  • Liquid Crystals Synthesis : Synthesis of 4-octyloxy-N-(benzylidene)aniline derivatives bearing trifluoromethyl or trifluoromethoxy end groups, similar to this compound, has been explored for developing new liquid crystalline materials (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Properties

IUPAC Name

2-methyl-3-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6-7(13)3-2-4-8(6)14-5-9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXMBHWMSQIASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.